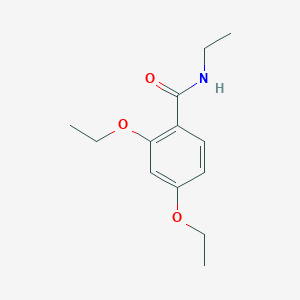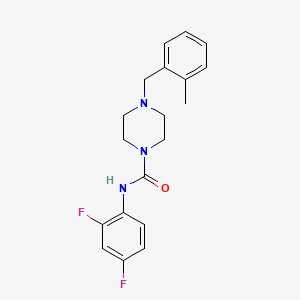![molecular formula C20H24ClN3O B5351639 2-(3-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5351639.png)
2-(3-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide, commonly known as CP-122,721, is a chemical compound that belongs to the class of benzylacetamide derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia.
Mechanism of Action
CP-122,721 acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is expressed in the mesolimbic and mesocortical dopamine systems. The mesolimbic dopamine system is involved in reward and reinforcement, while the mesocortical dopamine system is involved in cognitive and emotional processing. Antagonism of the dopamine D3 receptor by CP-122,721 leads to a decrease in dopamine release in these systems, which is thought to underlie its therapeutic effects.
Biochemical and Physiological Effects
CP-122,721 has been shown to have anxiolytic and antidepressant effects in animal models. These effects are thought to be mediated by the antagonism of the dopamine D3 receptor, which leads to a decrease in dopamine release in the mesolimbic and mesocortical dopamine systems. CP-122,721 has also been shown to have antipsychotic effects in animal models of schizophrenia.
Advantages and Limitations for Lab Experiments
CP-122,721 has several advantages for lab experiments. It is a selective antagonist of the dopamine D3 receptor, which allows for the study of the specific role of this receptor in various diseases. CP-122,721 has also been optimized for high yield and purity, which allows for reproducible results. However, CP-122,721 has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. CP-122,721 also has a relatively short half-life, which can limit its duration of action in animal models.
Future Directions
CP-122,721 has several potential future directions for research. One direction is the development of more potent and selective dopamine D3 receptor antagonists based on the structure of CP-122,721. Another direction is the study of the role of the dopamine D3 receptor in other diseases such as addiction and Parkinson's disease. CP-122,721 may also have potential applications in the treatment of other psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Further research is needed to fully understand the potential therapeutic applications of CP-122,721.
Synthesis Methods
The synthesis of CP-122,721 involves the reaction of 3-chloroaniline with benzyl chloroacetate in the presence of sodium hydride to form 2-(3-chlorophenyl)acetophenone. This intermediate is then reacted with 4-(4-methyl-1-piperazinyl)benzylamine in the presence of potassium carbonate to form CP-122,721. The synthesis of CP-122,721 has been optimized to achieve high yields and purity.
Scientific Research Applications
CP-122,721 has been extensively studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. Studies have shown that CP-122,721 acts as a selective antagonist of the dopamine D3 receptor, which is implicated in the pathophysiology of these diseases. CP-122,721 has also been shown to have anxiolytic and antidepressant effects in animal models.
properties
IUPAC Name |
2-(3-chlorophenyl)-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-23-9-11-24(12-10-23)19-7-5-16(6-8-19)15-22-20(25)14-17-3-2-4-18(21)13-17/h2-8,13H,9-12,14-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASKYCXYLVDHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B5351559.png)
![1-(4-chloro-3-methylphenoxy)-3-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-propanol](/img/structure/B5351570.png)
![4-methoxy-2-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5351581.png)
![N-[1-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B5351582.png)
![5-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B5351590.png)
![methyl 2-{5-[(2-cyclohexyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5351607.png)



![N-(2-chloro-4,5-difluorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B5351645.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5351659.png)

![N-(4-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5351668.png)
